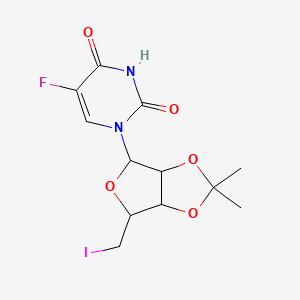
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine to form 2’,3’-O-isopropylidene-uridine. This is followed by halogenation reactions to introduce the chlorine and iodine atoms at the 5’ position. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the deprotected nucleoside.
Common Reagents and Conditions
Halogenating Agents: Thionyl chloride, iodine monochloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nucleosides, while deprotection yields the free nucleoside .
Aplicaciones Científicas De Investigación
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: It is used in DNA fiber assays and molecular combing techniques to study DNA replication and repair mechanisms.
Chemical Biology: The compound is used to investigate enzyme activities and nucleoside metabolism.
Mecanismo De Acción
The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral properties.
5-Fluorodeoxyuridine: A fluorinated analog used in cancer treatment.
5’-Chloro-5’-deoxyadenosine: A related compound with a chlorine atom at the 5’ position.
Uniqueness
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties. Its dual halogenation may enhance its stability and efficacy in certain applications compared to other halogenated nucleosides .
Propiedades
Fórmula molecular |
C12H14FIN2O5 |
|---|---|
Peso molecular |
412.15 g/mol |
Nombre IUPAC |
5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18) |
Clave InChI |
YLUWLJRPWHGNDK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione](/img/structure/B12293784.png)
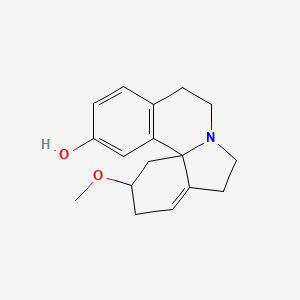
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
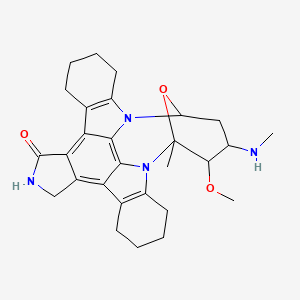

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
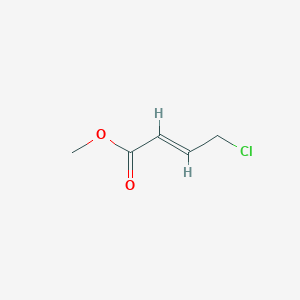
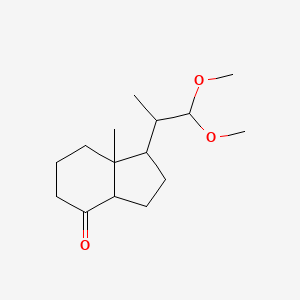
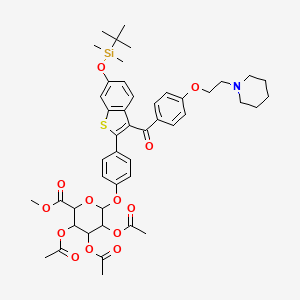
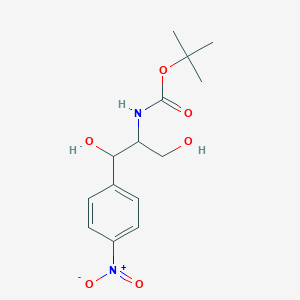
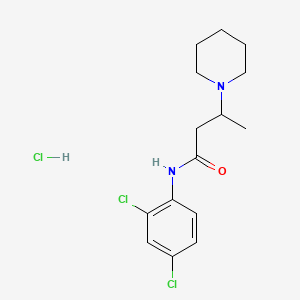
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
